2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine
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Overview
Description
6-ISOPROPYL-2-METHOXY-4-METHYLIMIDAZO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ISOPROPYL-2-METHOXY-4-METHYLIMIDAZO[1,5-A]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-isopropyl-4-methylimidazole with 2-methoxy-4-methylpyrimidine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-ISOPROPYL-2-METHOXY-4-METHYLIMIDAZO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
6-ISOPROPYL-2-METHOXY-4-METHYLIMIDAZO[1,5-A]PYRIMIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 6-ISOPROPYL-2-METHOXY-4-METHYLIMIDAZO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL: A pyrimidine compound with similar structural features.
IMIDAZO[1,2-A]PYRIDINES: Compounds with a similar fused ring system but different substitution patterns.
Uniqueness
6-ISOPROPYL-2-METHOXY-4-METHYLIMIDAZO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. Its methoxy group at the 2-position and the isopropyl group at the 6-position can influence its interaction with molecular targets and its overall pharmacokinetic properties.
Properties
CAS No. |
88875-18-7 |
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Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-methoxy-4-methyl-6-propan-2-ylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H15N3O/c1-7(2)11-12-6-9-13-10(15-4)5-8(3)14(9)11/h5-7H,1-4H3 |
InChI Key |
SZOFOQHFFQTQEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CN=C(N12)C(C)C)OC |
Origin of Product |
United States |
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